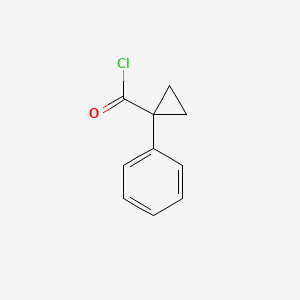

1-Phenyl-cyclopropanecarbonyl chloride

Description

1-Phenyl-cyclopropanecarbonyl chloride is a specialized organic compound featuring a cyclopropane ring substituted with a phenyl group and a reactive carbonyl chloride functional group. This compound is characterized by its strained cyclopropane ring, which enhances reactivity, and the electrophilic carbonyl chloride group, enabling nucleophilic acyl substitution reactions. Such properties make it valuable in synthesizing pharmaceuticals, agrochemicals, and fine chemicals.

Properties

IUPAC Name |

1-phenylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSCREWKCZJMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375137 | |

| Record name | 1-Phenyl-cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63201-02-5 | |

| Record name | 1-Phenyl-cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63201-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-cyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with phosgene (COCl2) under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Another method involves the chlorination of 1-phenylcyclopropanecarboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrogen chloride (HCl) produced during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in maintaining precise reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Reduction Reactions: The compound can be reduced to 1-phenylcyclopropanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-phenylcyclopropanecarboxylic acid and hydrochloric acid (HCl).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Hydrolysis Conditions: Water, often with a base to neutralize the HCl produced

Major Products Formed

Amides: Formed from reaction with amines

Esters: Formed from reaction with alcohols

Thioesters: Formed from reaction with thiols

1-Phenylcyclopropanemethanol: Formed from reduction

1-Phenylcyclopropanecarboxylic acid: Formed from hydrolysis

Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-cyclopropanecarbonyl chloride has the molecular formula and features a cyclopropane ring substituted with a phenyl group and a carbonyl chloride functional group. Its unique structure contributes to its reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its electrophilic carbonyl chloride group allows for various nucleophilic reactions, facilitating the formation of:

- Amides : Resulting from reactions with amines.

- Esters : Formed through reactions with alcohols.

- Thioesters : Generated from reactions with thiols.

- Alcohols and Acids : Such as 1-phenylcyclopropanemethanol and 1-phenylcyclopropanecarboxylic acid through reduction and hydrolysis respectively.

Biological Applications

In biological research, this compound is utilized as an acylating agent in enzyme mechanism studies and protein modifications. Its ability to modify proteins can help elucidate enzyme functions and pathways, making it a valuable tool in biochemical research.

Medicinal Chemistry

The compound shows potential in drug development due to its reactivity that allows for the formation of stable derivatives. Researchers are exploring its applications in creating new pharmaceutical agents that may target specific biological pathways .

Agrochemicals

This compound can be employed in the synthesis of agrochemicals, including fungicides and herbicides. Its derivatives have been evaluated for their biological activity against plant pathogens, indicating potential applications in crop protection .

Case Study 1: Synthesis Optimization

Recent studies have focused on optimizing the synthesis process to improve yield and reduce costs. For example, using inexpensive industrial chemicals as raw materials has been highlighted as a method to enhance production efficiency while minimizing environmental impact .

Research evaluating the antifungal activity of derivatives synthesized from this compound has shown promising results against pathogenic fungi affecting crops. This highlights its potential role in developing effective agricultural treatments .

Mechanism of Action

The mechanism by which 1-Phenyl-cyclopropanecarbonyl chloride exerts its effects involves the reactivity of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The phenyl group stabilizes the intermediate formed during the reaction, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural or functional similarities with 1-phenyl-cyclopropanecarbonyl chloride:

*Inferred based on structural analysis.

Physical and Chemical Properties

Reactivity

- This compound : High reactivity due to strained cyclopropane ring and electrophilic COCl group. Participates in nucleophilic substitutions (e.g., with amines, alcohols).

- Cyclopropanecarbonyl chloride () : Less steric hindrance compared to phenyl-substituted analogs, but reactive due to COCl group. Used in synthesizing agrochemicals like ancymidol and flucycloxuron .

- 1-Phenylcyclopentane-1-carbonyl chloride () : Larger cyclopentane ring reduces ring strain, leading to lower reactivity than cyclopropane analogs. Used in pharmaceutical intermediates .

Stability

- Cyclopropane-based compounds (e.g., this compound) are generally less thermally stable than cyclopentane analogs due to ring strain.

- Chlorinated derivatives (e.g., 1-chlorocyclopropane-1-carbonyl chloride) may exhibit higher stability against hydrolysis compared to non-chlorinated analogs.

Performance in Reactions

- Cyclopropane derivatives exhibit faster reaction kinetics in nucleophilic substitutions compared to cyclopentane analogs due to ring strain (e.g., cyclopropane’s 60° bond angles vs. cyclopentane’s 108°).

- The phenyl group in this compound may stabilize transition states via resonance, enhancing reaction efficiency.

Biological Activity

1-Phenyl-cyclopropanecarbonyl chloride (C10H9ClO) is a compound of interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a phenyl group and a carbonyl chloride functional group. The compound's structure can be represented as follows:

This structure allows for various chemical reactions, including nucleophilic substitutions and acylation reactions, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is structurally similar to benzoic acid, which is known to conjugate with glycine in the liver, resulting in the formation of hippuric acid. This suggests that this compound may influence the glycine conjugation pathway, potentially affecting ammonia levels in the body .

Biochemical Pathways

This compound may participate in various biochemical reactions, influencing cellular functions. For instance, derivatives of benzoic acid have been shown to affect metabolic pathways and cellular signaling processes. The compound's interactions at the molecular level can lead to significant physiological effects.

Biological Activity

Research indicates that this compound has potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. Its ability to act as an electrophile makes it suitable for synthesizing biologically active compounds .

Case Studies and Research Findings

- Interaction with Enzymes : Studies have shown that compounds similar to this compound can inhibit certain enzymes involved in metabolic pathways, suggesting a potential role in drug development for metabolic disorders .

- Antimicrobial Activity : Preliminary investigations indicate that cyclopropane derivatives exhibit antimicrobial properties. This suggests that this compound could be explored for its effectiveness against various pathogens.

- Pharmacological Applications : The compound has been utilized in the synthesis of other bioactive molecules, demonstrating its versatility as a building block in drug discovery .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Cyclopropane derivative | Potential enzyme inhibitor |

| Benzoic Acid | Aromatic carboxylic acid | Glycine conjugation |

| N-Methyl-1-phenylcyclopropane-1-carboxamide | Amide derivative | Antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.